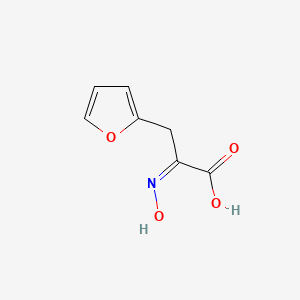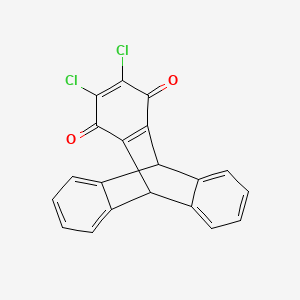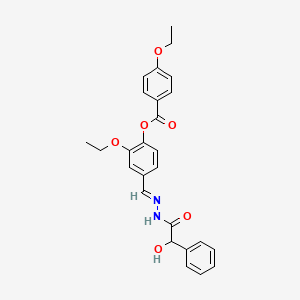![molecular formula C29H22N4O2S B12003876 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003876.png)
N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a quinazolinone moiety, and a thioacetohydrazide linkage, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Aldehyde: The biphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by oxidation to form the corresponding aldehyde.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure is synthesized via a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone.
Thioacetohydrazide Formation: The thioacetohydrazide linkage is formed by reacting thioacetic acid with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the thioacetohydrazide derivative in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide: Unique due to its specific combination of biphenyl, quinazolinone, and thioacetohydrazide moieties.
Other Hydrazides: Compounds with similar hydrazide linkages but different aromatic groups.
Quinazolinone Derivatives: Molecules with variations in the quinazolinone structure.
Uniqueness
The uniqueness of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C29H22N4O2S |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H22N4O2S/c34-27(32-30-19-21-15-17-23(18-16-21)22-9-3-1-4-10-22)20-36-29-31-26-14-8-7-13-25(26)28(35)33(29)24-11-5-2-6-12-24/h1-19H,20H2,(H,32,34)/b30-19+ |
Clave InChI |
QLEHVSURMOWEII-NDZAJKAJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)
![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12003819.png)

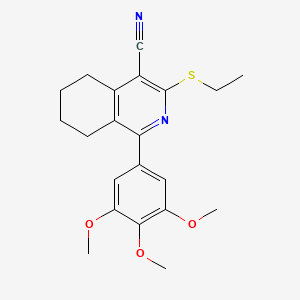
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003845.png)
![(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003847.png)
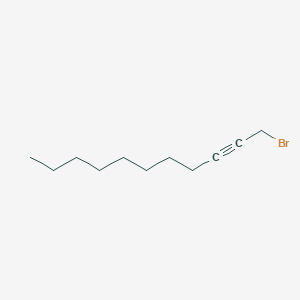
![1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)](/img/structure/B12003861.png)
